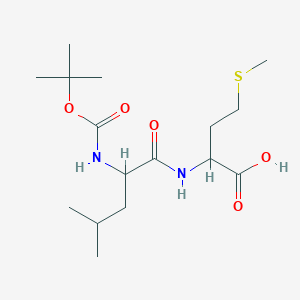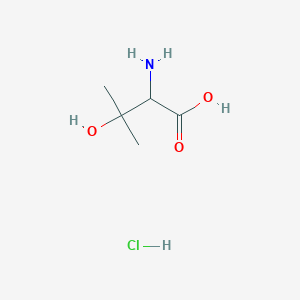
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its unique structure and properties. This compound is often used in the synthesis of peptides and proteins, as well as in various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereochemistry of the reaction. The reaction conditions often include the use of strong acids or bases, as well as various solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride include strong acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide). The reaction conditions can vary widely depending on the desired product, but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride depend on the specific reaction and conditions used. For example, oxidation reactions may produce various carboxylic acids or ketones, while substitution reactions can yield a wide range of amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can be compared with other similar compounds, such as:
L-Serine: Another chiral amino acid with a hydroxyl group, but with a different side chain.
L-Threonine: Similar in structure but with a different configuration and side chain.
L-Valine: An amino acid with a similar side chain but lacking the hydroxyl group.
The uniqueness of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct properties and reactivity compared to other amino acids.
Eigenschaften
Molekularformel |
C5H12ClNO3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H |
InChI-Schlüssel |
JWMNLDPWYMQUBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



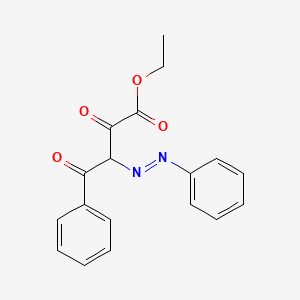
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)

![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)

![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)
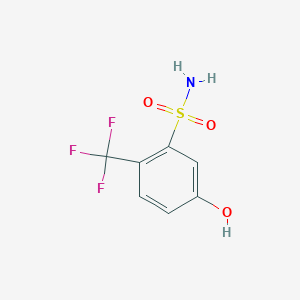
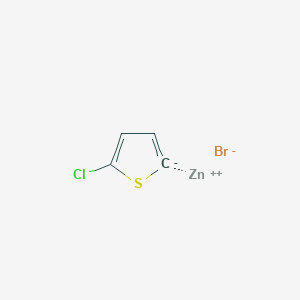
![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)

